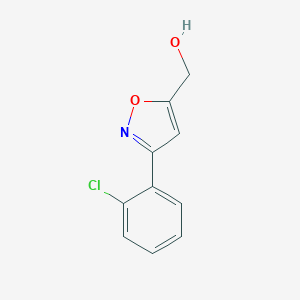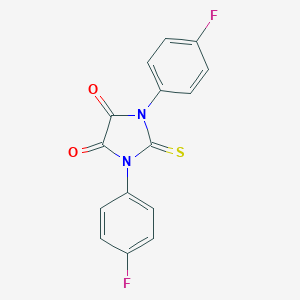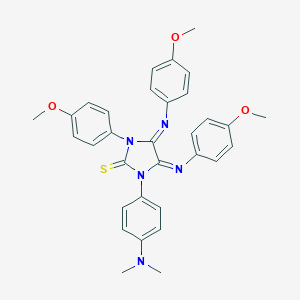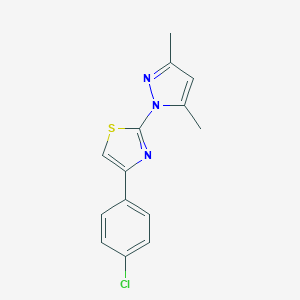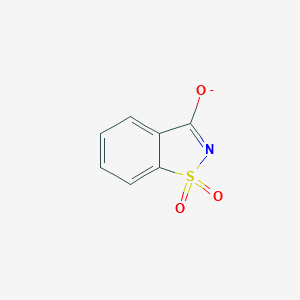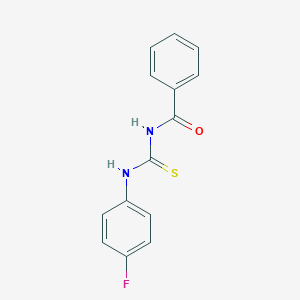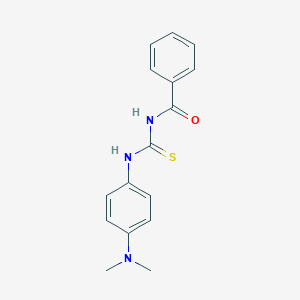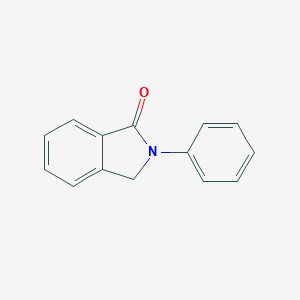![molecular formula C19H22N2O4S B185025 2-Phenoxy-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone CAS No. 5937-06-4](/img/structure/B185025.png)
2-Phenoxy-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenoxy-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone, also known as PTPE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PTPE is a small molecule that acts as a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that regulate various cellular processes.
Wirkmechanismus
2-Phenoxy-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone acts as a competitive inhibitor of PTPs by binding to the catalytic site of the enzyme. This binding prevents the dephosphorylation of tyrosine residues on target proteins, leading to the inhibition of downstream signaling pathways. 2-Phenoxy-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone has been shown to selectively inhibit several PTPs, including PTP1B, SHP-2, and TC-PTP.
Biochemical and Physiological Effects:
2-Phenoxy-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone has been shown to have several biochemical and physiological effects, including inhibition of cancer cell growth and induction of cell death, improvement of insulin sensitivity and glucose uptake, and modulation of immune responses. 2-Phenoxy-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone has also been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic applications in autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
2-Phenoxy-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone has several advantages for lab experiments, including its small size and potent inhibitory activity against PTPs. However, 2-Phenoxy-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone has limited solubility in aqueous solutions, which may limit its use in certain experimental settings. Additionally, 2-Phenoxy-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone may have off-target effects on other enzymes, which should be carefully considered in experimental design and interpretation of results.
Zukünftige Richtungen
Future research on 2-Phenoxy-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone should focus on further elucidating its mechanism of action and identifying its target proteins in various diseases. Additionally, the development of more soluble analogs of 2-Phenoxy-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone may improve its efficacy and expand its potential therapeutic applications. Finally, the combination of 2-Phenoxy-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone with other targeted therapies may enhance its efficacy and overcome potential resistance mechanisms.
Synthesemethoden
The synthesis of 2-Phenoxy-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone involves a multi-step process that starts with the reaction of 4-chlorobenzylamine with piperazine to form 1-(4-chlorobenzyl)piperazine. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride to form 1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-4-chlorobenzene. The final step involves the reaction of this intermediate with 2-phenoxyacetyl chloride to form 2-Phenoxy-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone.
Wissenschaftliche Forschungsanwendungen
2-Phenoxy-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and autoimmune disorders. 2-Phenoxy-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone has been shown to inhibit the activity of PTPs, which are often overexpressed in cancer cells and contribute to their growth and survival. Inhibition of PTPs by 2-Phenoxy-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone has been shown to induce cell death and inhibit tumor growth in preclinical models of cancer.
2-Phenoxy-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone has also been studied for its potential role in diabetes. PTPs play a critical role in insulin signaling, and inhibition of PTPs by 2-Phenoxy-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone has been shown to improve insulin sensitivity and glucose uptake in preclinical models of diabetes.
Eigenschaften
CAS-Nummer |
5937-06-4 |
|---|---|
Produktname |
2-Phenoxy-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone |
Molekularformel |
C19H22N2O4S |
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-2-phenoxyethanone |
InChI |
InChI=1S/C19H22N2O4S/c1-16-7-9-18(10-8-16)26(23,24)21-13-11-20(12-14-21)19(22)15-25-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3 |
InChI-Schlüssel |
HPNVPNBEQYGSPJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)COC3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)COC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







